molecular formula C8H14ClNO3 B15300788 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride

4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B15300788
M. Wt: 207.65 g/mol
InChI Key: ZLCWLSDBNWJVQM-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is a heterocyclic compound combining a piperidine ring (a six-membered amine) with a 1,3-dioxolan-2-one (cyclic carbonate) moiety. This structure confers both basicity from the piperidine nitrogen and reactivity from the carbonate ester, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-dioxolan-2-one;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-8-11-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2;1H

InChI Key

ZLCWLSDBNWJVQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2COC(=O)O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of piperidine derivatives with dioxolane derivatives under controlled conditions. One common method includes the cyclization of piperidine with a dioxolane precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and bioavailability. The hydrochloride group enhances the compound’s solubility in aqueous environments, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Heterocycle Comparison: Dioxolanone vs. Oxazolidinone: The dioxolanone ring in the target compound is more prone to hydrolysis than the oxazolidinone in analog 3-(piperidin-4-yl)-1,3-oxazolidin-2-one HCl, which has a urea-like linkage conferring greater stability . Piperidine Positioning: Substituents on the piperidine ring (e.g., fluorophenyl in 2g vs. methoxy in other analogs) modulate solubility and target affinity. For example, 4-(4-fluorophenyl)-1,3-dioxolan-2-one exhibits higher lipophilicity, favoring blood-brain barrier penetration .
  • Synthetic Utility :

    • The microwave-assisted synthesis of 4-(4-fluorophenyl)-1,3-dioxolan-2-one achieved 69% yield, suggesting efficient scalability for aromatic derivatives . In contrast, piperidine-containing analogs often require Boc-deprotection steps (e.g., HCl/dioxane for piperidine liberation) .
  • Biological Relevance: Oxazolidinone analogs (e.g., 3-(piperidin-4-yl)-1,3-oxazolidin-2-one HCl) are associated with antimicrobial activity due to ribosomal binding, while dioxolanone derivatives may serve as prodrugs due to their hydrolytic sensitivity .

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